Tetrabromoethylene (CAS No. 79-28-7): A Technical Guide for Researchers
Tetrabromoethylene (CAS No. 79-28-7): A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetrabromoethylene (CAS No. 79-28-7), a halogenated hydrocarbon with applications in organic synthesis and material science. This document consolidates available data on its chemical and physical properties, synthesis, spectroscopic characterization, toxicological profile, and potential relevance in the field of drug development.
Chemical and Physical Properties
Tetrabromoethylene, systematically named 1,1,2,2-tetrabromoethene, is a dense, colorless crystalline solid.[1][2] Its high density is a notable characteristic, primarily attributed to the presence of four bromine atoms in its structure.[1]
Table 1: Physicochemical Properties of Tetrabromoethylene
| Property | Value | Reference(s) |
| CAS Number | 79-28-7 | [1] |
| Molecular Formula | C₂Br₄ | [1] |
| Molecular Weight | 343.64 g/mol | [2] |
| Appearance | Colorless crystals | [1][3] |
| Melting Point | 50 °C (122 °F; 323 K) | [1] |
| Boiling Point | 226 °C (439 °F; 499 K) | [1] |
| Density | ~2.76 g/cm³ (estimate) | [3] |
| IUPAC Name | 1,1,2,2-tetrabromoethene | [1] |
| Synonyms | Perbromoethylene, Tetrabromoethene | [1][3] |
Synthesis and Experimental Protocols
Tetrabromoethylene can be synthesized through several routes, primarily involving the bromination of acetylene (B1199291) or the dehydrobromination of pentabromoethane (B1585512).[1]
Synthesis from Acetylene and Bromine
General Industrial Synthesis Workflow
Dehydrobromination of Pentabromoethane
Another established method is the dehydrobromination of pentabromoethane.[1] This elimination reaction is typically achieved by treating pentabromoethane with a base. A detailed experimental protocol for this specific transformation could not be located in the reviewed literature.
Spectroscopic Data
Spectroscopic data is essential for the unequivocal identification and characterization of tetrabromoethylene.
Table 2: Spectroscopic Data for Tetrabromoethylene
| Technique | Data | Reference(s) |
| ¹³C NMR | No experimental data found. The chemical shift for the sp² carbons is predicted to be in the range of 115-140 ppm. | [5] |
| Infrared (IR) | Vapor phase spectrum available on NIST WebBook. | [6] |
| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available on NIST WebBook. | [6] |
Toxicological Profile
Table 3: Toxicological Data for 1,1,2,2-Tetrabromoethane (B165195) (CAS No. 79-27-6)
| Test | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 1200 mg/kg | [7] |
| LC50 | Rat | Inhalation (4h) | 549 mg/m³ | [7] |
| LD50 | Rat | Dermal | 5250 mg/kg | [7] |
| LD50 | Mouse | Oral | 269 mg/kg | [7] |
| LD50 | Rabbit | Oral | 400 mg/kg | [7] |
Halogenated hydrocarbons are known to exhibit hepatotoxicity, and it is plausible that tetrabromoethylene shares this characteristic. The mechanism of liver injury for many halogenated compounds involves metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can lead to cellular damage.
Postulated Metabolic Pathway Leading to Hepatotoxicity
The following diagram illustrates a generalized pathway for the metabolic activation of halogenated ethylenes by cytochrome P450, which is a key mechanism in their associated hepatotoxicity.
References
- 1. Tetrabromoethylene - Wikipedia [en.wikipedia.org]
- 2. Ethene, 1,1,2,2-tetrabromo- | C2Br4 | CID 66232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TETRABROMOETHYLENE | 79-28-7 [chemicalbook.com]
- 4. 1,1,2,2-Tetrabromoethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,1,2,2-Tetrabromoethane | Br2CHCHBr2 | CID 6588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
